molecular formula C20H22N2O B2741059 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide CAS No. 852137-77-0

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide

Cat. No.: B2741059
CAS No.: 852137-77-0
M. Wt: 306.409
InChI Key: ZFDZJMZFESLRRL-UHFFFAOYSA-N
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceutical research. This compound has a unique structure that combines an indole moiety with a phenylpropanamide group, making it a valuable target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding . The process involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions to form the indole core, followed by N-alkylation to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of microwave irradiation can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindoles.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Oxindoles and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide stands out due to its specific combination of an indole moiety with a phenylpropanamide group. This unique structure imparts distinct biological activities and synthetic versatility, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-15-12-18-13-17(8-10-19(18)22(15)2)14-21-20(23)11-9-16-6-4-3-5-7-16/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDZJMZFESLRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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